molecular formula C14H12F2N2O2 B2379827 2-[(2,4-Difluorophenoxy)methyl]benzohydrazide CAS No. 832739-44-3

2-[(2,4-Difluorophenoxy)methyl]benzohydrazide

Cat. No.: B2379827
CAS No.: 832739-44-3
M. Wt: 278.259
InChI Key: JRCPTAHJEZQXPB-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative featuring a 2,4-difluorophenoxy moiety attached via a methylene bridge to the benzohydrazide core. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties . The fluorine atoms on the phenoxy group enhance electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-10-5-6-13(12(16)7-10)20-8-9-3-1-2-4-11(9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPTAHJEZQXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,4-Difluorophenoxy)methyl]benzohydrazide typically involves the reaction of 2,4-difluorophenol with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Chemical Reactions Analysis

2-[(2,4-Difluorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,4-Difluorophenoxy)methyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide
  • Structural Difference: The 2,4-difluorophenoxy group is attached at the meta (3rd) position of the benzohydrazide ring instead of the ortho (2nd) position.
  • Impact : Positional isomerism can alter electronic distribution and steric hindrance, affecting binding affinity in biological targets. This compound was discontinued, possibly due to inferior efficacy or stability compared to the ortho isomer .
4-[(2-Bromophenoxy)methyl]benzohydrazide
  • Structural Difference: Bromine replaces fluorine at the 2,4-positions of the phenoxy group.
3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide
  • Structural Difference: Methyl groups replace fluorine atoms on the phenoxy ring.
  • Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This reduces acidity and may decrease solubility in polar solvents compared to the fluorinated analog .

Functional Group Modifications

(E)-2-(3-((2,4-Difluorophenoxy)methyl)-4-methoxybenzylidene)hydrazinecarbothioamide (14e)
  • Structural Difference : Incorporates a thioamide group and a methoxy-substituted benzylidene moiety.
  • Impact: The thioamide group enhances metal-chelating capacity, making it suitable for enzyme inhibition (e.g., Tdp1 inhibitors).
2-(2,3-dimethylanilino)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene] benzohydrazide (6)
  • Structural Difference : Features a Schiff base linkage with a dimethoxyphenyl group.
  • Impact: Schiff bases are known for antimicrobial activity. The methoxy groups may enhance antioxidant properties via radical scavenging, a trait less pronounced in the fluorinated benzohydrazide .

Biological Activity

2-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 832739-44-3
  • Molecular Formula : C13_{13}H11_{11}F2_{2}N3_{3}O

The structural features of this compound suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB), which are crucial for cellular processes including DNA replication and repair.
  • Antimicrobial Activity : The compound exhibits activity against various microbial strains. For instance, hydrazone derivatives related to benzohydrazides have demonstrated significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : In vitro studies indicate that derivatives of hydrazides can inhibit the proliferation of cancer cell lines. For example, certain hydrazide-hydrazones have shown low IC50_{50} values against lung and liver cancer cells, suggesting potential for anticancer therapies .

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureus (MRSA)MIC = 3.91 µg/mL
AnticancerLN-229 (glioblastoma)IC50_{50} = 0.77 µM
AnticancerHepG2 (liver cancer)Significant cytotoxicity observed
AntimicrobialEscherichia coliMIC = 0.98 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study on the antibacterial properties of synthesized hydrazide-hydrazones revealed that compounds with a nitrophenyl substituent exhibited superior activity against MRSA compared to standard antibiotics like nitrofurantoin .
  • Anticancer Activity : Research involving various human cancer cell lines demonstrated that specific derivatives of benzohydrazides significantly inhibited cell viability, particularly in glioblastoma and liver cancer models. The selectivity towards cancer cells over normal cells (HEK-293) was notable .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hydrazone derivatives:

Compound NameActivity TypeMIC/IC50_{50} Values
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideAntibacterialMIC = 3.91 µg/mL
2,4-Dihydroxybenzoic acidAnticancerIC50_{50} = 4.77 mM
Pyrazole derivativesAntifungal/AntibacterialMIC = 0.12–0.98 µg/mL

The comparison highlights that while some derivatives exhibit potent activities against specific strains or cell lines, the unique structure of this compound may offer distinct advantages in targeting specific biological pathways.

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